molecular formula C14H17N3O2 B2382502 N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1172240-83-3

N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2382502
CAS RN: 1172240-83-3
M. Wt: 259.309
InChI Key: ZTEVMVIILBXZIG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as EDPCA, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. EDPCA has been found to exhibit promising pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Scientific Research Applications

Metabolism and Disposition in Humans

Studies on compounds such as N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide show the complexity of human metabolism involving oxidative deamination, aliphatic hydroxylation, and carbamate formation, highlighting the importance of understanding metabolic pathways for safety and efficacy assessments (Shaffer et al., 2008).

Environmental Exposure and Biomonitoring

Research into the environmental exposure of organophosphorus and pyrethroid pesticides provides valuable data on the prevalence of these compounds in human populations, indicating widespread exposure. Such studies underscore the need for continuous monitoring and assessment of chemical exposures to protect public health (Babina et al., 2012).

Human Health Implications

Investigations into the presence of endocrine-disrupting compounds like nonylphenols in food and human tissues reveal the ubiquitous nature of these contaminants. Understanding the pathways through which such compounds are metabolized and their potential health impacts is crucial for developing effective public health strategies (Guenther et al., 2002).

Mechanism of Action

Target of Action

The primary targets of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide are currently under investigation . It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide may interact with various cellular targets, contributing to its biological activity.

Mode of Action

Based on the known activities of similar compounds, it is likely that it interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide may also influence a broad range of biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will significantly impact the compound’s bioavailability and overall biological activity.

Result of Action

Based on the known activities of similar compounds, it is likely that it exerts a range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as light and storage conditions.

properties

IUPAC Name

N-(2-ethoxyphenyl)-1,3-dimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-13-8-6-5-7-12(13)15-14(18)11-9-17(3)16-10(11)2/h5-9H,4H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEVMVIILBXZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

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